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molecular formula C6Cl5F B1594924 Pentachlorofluorobenzene CAS No. 319-87-9

Pentachlorofluorobenzene

Cat. No. B1594924
M. Wt: 268.3 g/mol
InChI Key: HGLRKPSTNKQNIS-UHFFFAOYSA-N
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Patent
US07595426B2

Procedure details

A solution of 400 g (4.17 mol) of fluorobenzene in 2 l of 1,2-dichlorethane was admixed with 53.2 g (0.417 mol) of powdered AlCl3. 1394 g of chlorine gas were subsequently passed into the solution at 0-5° C. After the end of the reaction, the HCl formed was driven out at about 20-25° C. by means of a stream of nitrogen. The reaction solution was admixed with 200 ml of water while stirring vigorously, and the phases were then separated at 50° C.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
1394 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.[Al+3].[Cl-:9].[Cl-:10].[Cl-:11].ClCl.[Cl:14][CH2:15][CH2:16][Cl:17]>>[F:1][C:2]1[C:15]([Cl:14])=[C:16]([Cl:17])[C:5]([Cl:9])=[C:4]([Cl:10])[C:3]=1[Cl:11] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
1394 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were subsequently passed into the solution at 0-5° C
CUSTOM
Type
CUSTOM
Details
After the end of the reaction

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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